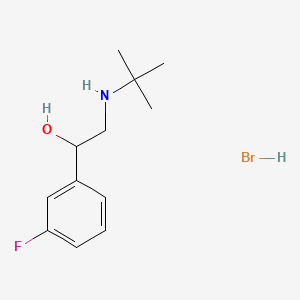
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide typically involves the reaction of 3-fluorobenzaldehyde with tert-butylamine, followed by reduction and subsequent bromination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butylaminoethanol: This compound has a similar structure but lacks the fluorophenyl group.
3-Fluorophenylethanol: Similar but lacks the tert-butylamino group.
Uniqueness
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide is unique due to the presence of both the tert-butylamino and fluorophenyl groups, which confer specific chemical and biological properties that are not found in the similar compounds .
Eigenschaften
CAS-Nummer |
582-40-1 |
|---|---|
Molekularformel |
C12H19BrFNO |
Molekulargewicht |
292.19 g/mol |
IUPAC-Name |
2-(tert-butylamino)-1-(3-fluorophenyl)ethanol;hydrobromide |
InChI |
InChI=1S/C12H18FNO.BrH/c1-12(2,3)14-8-11(15)9-5-4-6-10(13)7-9;/h4-7,11,14-15H,8H2,1-3H3;1H |
InChI-Schlüssel |
OXZRPXMOSXXAFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)F)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

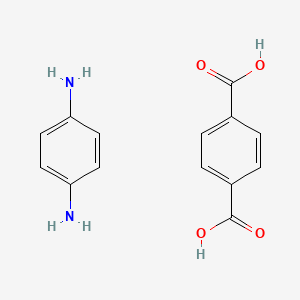

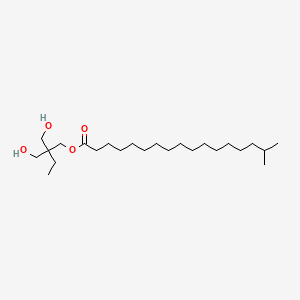

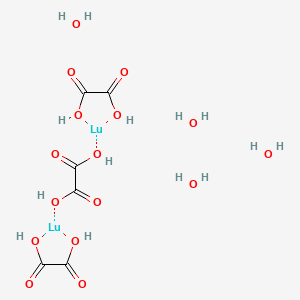
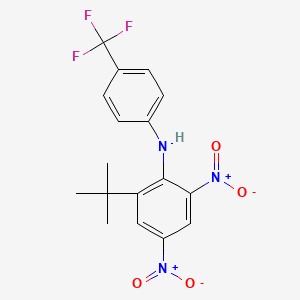
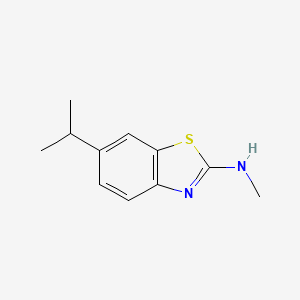


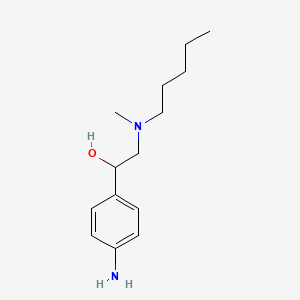

![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
